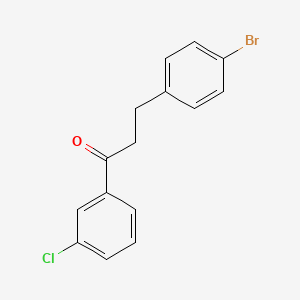
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, or BCP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C13H9BrClO. BCP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has been studied extensively for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments.
Scientific Research Applications
Nonlinear Optical Properties
Research on chalcone derivatives, including compounds structurally similar to 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, has shown significant promise in the development of materials for semiconductor devices. These compounds have been evaluated for their linear optical, second and third-order nonlinear optical properties, revealing potential for use in optoelectronics and charge transport applications (Shkir et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis
Studies on alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives, including structural analyses through X-ray diffraction and Hirshfeld surface analysis, have provided insights into their molecular interactions. These analyses highlight the compounds' stability and potential for further chemical modification and application in various fields (Nadaf et al., 2019).
Antifungal and Antimicrobial Activity
Compounds with halogenated phenyl groups have been evaluated for their in vitro activity against a range of pathogenic yeasts and molds. These studies have identified promising candidates for the development of new antifungal and antimicrobial agents, highlighting the potential of such compounds in addressing drug-resistant infections (Buchta et al., 2004).
Molecular Docking and Anticancer Activity
Research into the synthesis and characterization of chalcone derivatives has also explored their interactions with biological targets. Molecular docking studies have shed light on the potential inhibitory activity of these compounds against key proteins involved in cancer and other diseases. For example, a study on halogen-substituted chalcones demonstrated their cytotoxic effects against MCF-7 breast cancer cells, suggesting their potential as chemotherapeutic agents (Brahmana et al., 2022).
properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGYCWLGDZAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



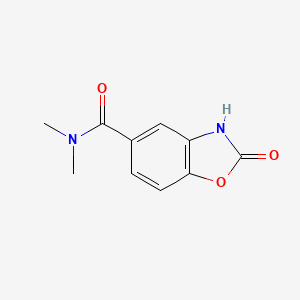
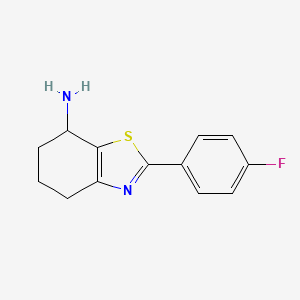

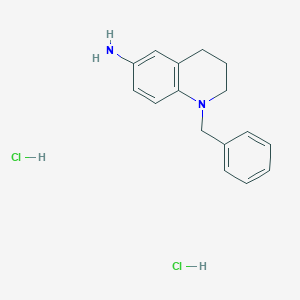
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

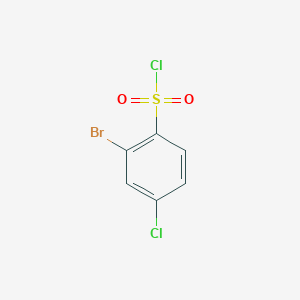
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
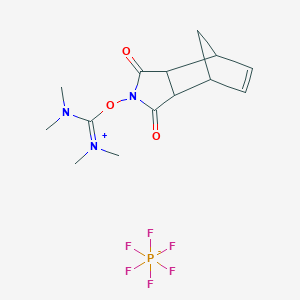
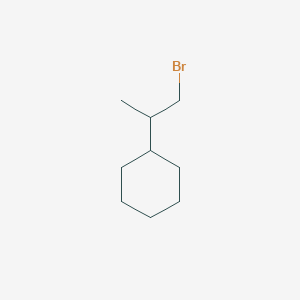
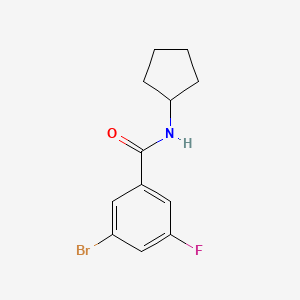
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)